molecular formula C10H6F3N3O4 B15333987 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one

7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B15333987
M. Wt: 289.17 g/mol
InChI Key: JWSIZIJYYMETAW-UHFFFAOYSA-N
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Description

7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a methoxy group at the 7th position, a nitro group at the 6th position, and a trifluoromethyl group at the 2nd position on the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group at the 6th position of a suitable quinazolinone precursor.

    Methoxylation: Introduction of the methoxy group at the 7th position.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazolinones.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.

Biology: It is studied for its potential antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.

Industry: It may be used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

    6-Nitro-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the methoxy group at the 7th position.

    7-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the nitro group at the 6th position.

    7-Methoxy-6-nitroquinazolin-4(3H)-one: Lacks the trifluoromethyl group at the 2nd position.

Uniqueness: The presence of all three functional groups (methoxy, nitro, and trifluoromethyl) in 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H6F3N3O4

Molecular Weight

289.17 g/mol

IUPAC Name

7-methoxy-6-nitro-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H6F3N3O4/c1-20-7-3-5-4(2-6(7)16(18)19)8(17)15-9(14-5)10(11,12)13/h2-3H,1H3,(H,14,15,17)

InChI Key

JWSIZIJYYMETAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(NC2=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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